molecular formula C₃H₅D₄NO₂ B1164293 2-Amino-1,3-propanediol-d4

2-Amino-1,3-propanediol-d4

Cat. No.: B1164293
M. Wt: 95.13
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,3-propanediol-d4, also known as Serinol-d4, is a deuterated stable isotope of 2-Amino-1,3-propanediol (CAS 534-03-2) with the molecular formula C3H5D4NO2 and a molecular weight of 95.13 g/mol . This compound is supplied as a light beige solid and requires storage in a refrigerator at 2-8°C . This deuterated alkylamine serves specialized roles in scientific research. One key application is its use in the stabilization of perfume oils . Furthermore, it holds significant value in biochemical studies, where it can be utilized to inactivate D-serine dehydratase through a transimination reaction of the enzyme-linked cofactor, providing a mechanism to probe and study enzymatic activity . This product is intended for research purposes only and is not approved for use in humans or as a veterinary product.

Properties

Molecular Formula

C₃H₅D₄NO₂

Molecular Weight

95.13

Synonyms

1,3-Dihydroxy-2-propylamine-d4;  1,3-Dihydroxyisopropylamine-d4;  2-Amino-1,3-dihydroxypropane-d4;  2-Amino-1,3-propanediol-d4;  2-Aminoglycerol-d4;  2-Aminopropane-1,3-diol-d4;  2-Hydroxy-1-(hydroxymethyl)ethylamine-d4;  NSC 93746-d4;  Serinol-d4

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into 2 Amino 1,3 Propanediol Frameworks

Strategies for Site-Specific and Perdeuteration via Chemical Exchange

Chemical exchange methods are among the most straightforward for incorporating deuterium (B1214612). These reactions typically involve the exchange of labile protons on heteroatoms (O-H and N-H) and, under certain conditions, less acidic C-H protons, with a deuterium source.

Hydrogen-Deuterium (H/D) Exchange: The most common approach for perdeuteration involves the use of a deuterium source like deuterium oxide (D₂O) under acid- or base-catalyzed conditions. wikipedia.org For 2-amino-1,3-propanediol (B45262), the protons on the amino and hydroxyl groups are readily exchangeable. To achieve deuteration at the carbon backbone (C-D), more forcing conditions are generally required. Base-catalyzed exchange can facilitate deprotonation at carbon atoms adjacent to the functional groups, leading to the formation of a carbanionic intermediate that is then quenched by a deuterium donor. nih.gov

The general mechanism for base-catalyzed H/D exchange at a carbon alpha to a hydroxyl group can be depicted as:

Deprotonation of the hydroxyl group by a base.

Rearrangement to form an enolate-like intermediate.

Deuteration of the carbanionic center by a deuterium source (e.g., D₂O).

A similar principle applies to the carbon adjacent to the amino group. The efficiency of C-H deuteration depends on the acidity of the C-H bond and the reaction conditions.

Illustrative Conditions for H/D Exchange:

Catalyst/MediumDeuterium SourceTypical Temperature (°C)Potential Deuteration Sites
NaOD/D₂OD₂O80 - 120O-D, N-D, C1-D, C2-D, C3-D
DCl/D₂OD₂O70 - 100O-D, N-D
Raney Nickel/D₂D₂ gas50 - 100C1-D, C2-D, C3-D

Advanced Catalytic and Chemical Routes for Deuterium Introduction

Beyond simple chemical exchange, a variety of catalytic and chemical methods can be employed for more controlled or efficient deuterium incorporation.

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are effective in activating C-H bonds for hydrogen-deuterium exchange. nih.gov These reactions often utilize D₂O or D₂ gas as the deuterium source. For 2-amino-1,3-propanediol, a heterogeneous catalyst like Pt/C or a homogeneous catalyst could be employed. The mechanism typically involves oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. This method can offer higher selectivity for C-H deuteration under milder conditions compared to traditional acid/base catalysis.

Reductive Amination with Deuterated Reagents: A synthetic route to 2-amino-1,3-propanediol involves the reductive amination of 1,3-dihydroxyacetone. By using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), deuterium can be specifically introduced at the C2 position. If the reaction is carried out in a deuterated solvent, further deuterium incorporation at exchangeable sites can occur.

Comparison of Advanced Synthetic Routes:

MethodCatalyst/ReagentDeuterium SourceKey Advantages
Catalytic H/D ExchangeRu/C, PtO₂D₂OHigh efficiency for C-H deuteration.
Reductive AminationNaBD₄, LiAlD₄Deuterated reducing agentSite-specific deuteration at C2.

Optimization of Deuteration Yields and Isotopic Purity

Achieving high deuteration yields and isotopic purity is critical for the application of labeled compounds. Several factors influence the outcome of the deuteration reaction.

Reaction Conditions: Temperature, reaction time, and catalyst loading are key parameters to optimize. Higher temperatures and longer reaction times generally lead to higher deuterium incorporation but may also result in side reactions or degradation of the starting material. The choice of solvent is also crucial; using a deuterated solvent that is also the deuterium source (e.g., D₂O) maximizes the deuterium concentration in the reaction mixture.

Minimizing Back-Exchange: A significant challenge in deuteration chemistry is the potential for back-exchange of deuterium with protons from atmospheric moisture or residual protons in the reagents and solvents. nih.gov To minimize this, reactions should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon). Work-up procedures should also be designed to limit exposure to protic solvents.

Iterative Exchange Cycles: To achieve very high isotopic purity (e.g., >98%), it may be necessary to perform multiple cycles of the deuteration reaction. After each cycle, the partially deuterated product is isolated and subjected to the deuteration conditions again with fresh deuterated reagents.

Purification and Isolation Techniques for Labeled Analogs

After the synthesis, the deuterated 2-amino-1,3-propanediol must be purified to remove unreacted starting material, byproducts, and the catalyst. The purification strategy must also aim to preserve the isotopic labeling.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of polar compounds like amino alcohols. nih.gov Reversed-phase or ion-exchange chromatography can be employed. The choice of mobile phase is critical to avoid back-exchange. If possible, deuterated solvents should be used, or the exposure to protic solvents should be minimized, and the collected fractions should be quickly lyophilized or evaporated.

Recrystallization: If the deuterated product is a solid, recrystallization can be an effective purification method. The choice of solvent is important; a non-protic solvent or a solvent with minimal exchangeable protons is preferred.

Characterization: The isotopic purity and the position of deuterium incorporation are typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can determine the mass of the deuterated molecule with high accuracy, allowing for the calculation of the number of incorporated deuterium atoms. ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR directly detects the deuterium signals.

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 1,3 Propanediol D4

Mass Spectrometry Techniques for Isotopic Purity and Abundance Determination

Mass spectrometry (MS) is a primary technique for determining the isotopic purity and abundance of 2-Amino-1,3-propanediol-d4. High-resolution mass spectrometry (HRMS) can distinguish between the mass of the deuterated analog and its unlabeled counterpart, as well as any partially deuterated species. The introduction of four deuterium (B1214612) atoms results in a predictable mass shift in the molecular ion peak.

Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the analysis of amino alcohols, often after derivatization to increase volatility. researchgate.net For instance, trifluoroacetyl (TFA) derivatives of 2-Amino-1,3-propanediol (B45262) have been analyzed, and a similar approach can be applied to its deuterated analog. tohoku.ac.jp In the mass spectrum of the derivatized this compound, the molecular ion and key fragment ions would be observed at a higher mass-to-charge ratio (m/z) compared to the non-deuterated standard.

The isotopic purity is calculated by comparing the ion intensities of the labeled compound (M+4) to the unlabeled (M) and partially labeled (M+1, M+2, M+3) species. researchgate.net It is necessary to correct the raw data for the natural abundance of heavy isotopes like ¹³C and ¹⁵N, which can contribute to the M+1 and M+2 peaks. nih.gov The relative abundance of the (M+4) peak in the corrected spectrum directly reflects the isotopic enrichment of the sample.

Table 1: Expected Mass Shift in GC-MS Analysis of TFA-Derivatized this compound

CompoundDerivatizing AgentExpected Molecular Ion (m/z) of DerivativeExpected Molecular Ion (m/z) of d4-DerivativeMass Shift (Δm/z)
2-Amino-1,3-propanediolTrifluoroacetic Anhydride (TFAA)3803844

Note: Data is derived from the analysis of the non-deuterated compound and theoretical calculations for the d4 analog. tohoku.ac.jp

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of deuterium atoms and quantifying the extent of deuteration. While ¹H NMR is used to analyze the parent compound, ²H (Deuterium) NMR is used to directly observe the deuterium nuclei in this compound.

In the ¹H NMR spectrum of unlabeled 2-Amino-1,3-propanediol, signals corresponding to the methine proton (-CH) and the two methylene (B1212753) groups (-CH₂) are observed. tohoku.ac.jp For this compound, where the deuterium atoms are typically on the carbon backbone, the corresponding signals in the ¹H NMR spectrum would be absent or significantly reduced in intensity, confirming the positions of substitution.

²H NMR provides direct evidence of deuteration. The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are nearly identical to those in the ¹H NMR spectrum of the unlabeled compound. utoronto.ca The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at each labeled position, thus providing a quantitative measure of isotopic enrichment. sigmaaldrich.com For a compound like this compound, one would expect to see signals corresponding to the -CD- and -CD₂- groups.

Table 2: Comparison of ¹H NMR and Expected ²H NMR Data for 2-Amino-1,3-propanediol

Position¹H Chemical Shift (ppm) in D₂OExpected ²H Chemical Shift (ppm)Description
C23.45 (m)~3.45Methine proton/deuteron
C1, C33.74 (dd), 3.85 (dd)~3.74, ~3.85Methylene protons/deuterons

Note: ¹H NMR data is based on the unlabeled compound, 2-Amino-1,3-propanediol. tohoku.ac.jp

Chromatographic Purity Profiling and Separation Techniques

Chromatographic methods are essential for assessing the chemical purity of this compound, separating it from starting materials, by-products, and its non-deuterated counterpart. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques.

HPLC analysis of 2-Amino-1,3-propanediol has been performed using ion-exchange chromatography. tohoku.ac.jp The separation is based on the interaction of the amine group with the stationary phase. Since deuteration does not significantly alter the polarity or ionic character of the molecule, the retention time of this compound is expected to be nearly identical to that of the unlabeled compound under the same HPLC conditions. Purity is determined by calculating the area percentage of the main peak relative to any impurity peaks detected.

Gas chromatography, typically with a Flame Ionization Detector (FID), is also a powerful tool for purity analysis, especially for volatile impurities. hubspotusercontent-na1.net The sample is often derivatized to improve its thermal stability and chromatographic behavior. google.com As with HPLC, the retention time of the deuterated analog is expected to be very similar to the non-deuterated compound. A high-purity sample should exhibit a single major peak.

Table 3: Example Chromatographic Conditions for Purity Analysis

TechniqueColumn TypeEluent/Carrier GasDetectionApplication
HPLCIon Exchange (e.g., Dowex 50)Pyridine buffer gradientOPA Derivatization & FluorescencePurity and separation from related amino alcohols tohoku.ac.jp
GCCapillary (e.g., DB-1701)HeliumFlame Ionization Detector (FID)Purity profiling and impurity detection hubspotusercontent-na1.net

Other Spectroscopic Methods for Structural Elucidation of Deuterated Analogs

Besides MS and NMR, other spectroscopic methods contribute to the structural confirmation of deuterated analogs like this compound. Infrared (IR) spectroscopy is particularly useful for identifying the presence of carbon-deuterium (C-D) bonds.

The vibrational frequency of a bond in IR spectroscopy is dependent on the masses of the atoms involved. The substitution of a hydrogen atom (mass ≈ 1) with a deuterium atom (mass ≈ 2) results in a predictable shift of the corresponding stretching and bending vibrations to lower wavenumbers (frequencies).

Table 4: Key Infrared Vibration Frequencies

VibrationTypical Wavenumber Range (cm⁻¹) for Unlabeled CompoundExpected Wavenumber Range (cm⁻¹) for d4-Analog
C-H Stretch2800-3000Absent or greatly reduced
C-D StretchN/A2000-2200
O-H Stretch3200-36003200-3600
N-H Stretch3300-35003300-3500

Applications of 2 Amino 1,3 Propanediol D4 in Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mxwikipedia.org This phenomenon is a cornerstone of mechanistic chemistry, providing critical evidence for the sequence of events during a chemical transformation. thalesnano.comchem-station.com The use of 2-Amino-1,3-propanediol-d4 allows researchers to probe reactions involving the cleavage of a carbon-hydrogen (C-H) bond.

The underlying principle of the deuterium (B1214612) KIE is based on the vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding C-H bond, making the C-D bond stronger and requiring more energy to break. scispace.com Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed significantly slower when a deuterium atom is substituted at that position. This is known as a primary KIE and its magnitude (typically a kH/kD ratio of 6–10) is strong evidence that C-H bond cleavage is the slowest step. wikipedia.org

Conversely, secondary KIEs occur when the isotopically labeled position is not directly involved in bond breaking but is located near the reaction center. wikipedia.org These effects are smaller but provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.orgnih.gov For instance, in enzymatic reactions, this compound could be used as a substrate or an inhibitor to study the mechanism of enzymes that act on amino alcohols, such as amino acid oxidases or transferases. nih.gov By comparing the reaction rates of the deuterated and non-deuterated forms, researchers can pinpoint the rate-limiting step of the catalytic cycle. nih.govnih.gov

Table 1: Representative Kinetic Isotope Effect (KIE) Data for C-H Bond Cleavage

Reaction Type Substrate Isotopic Position kH/kD (at 25°C) Mechanistic Implication
Enzymatic Oxidation D-Alanine α-carbon ~7.0 C-H bond cleavage is rate-limiting
Protonolysis Metal-Methyl Complex Methyl group 5.5 - 18 Multi-step mechanism before rate-limiting step
Glycoside Hydrolysis Phenyl-β-D-glucopyranoside Anomeric (C1) ~1.15 SN1-like mechanism with oxocarbenium ion intermediate
Elimination 2-Phenylethyl Bromide β-carbon ~7.9 E2 mechanism, C-H bond broken in transition state

This table presents typical KIE values from various studies to illustrate the principles discussed. The values are representative and can vary based on specific reaction conditions.

Isotopic Tracing for Pathway Analysis in Complex Chemical Systems

Isotopic tracing is a technique used to follow the journey of a molecule or its constituent atoms through a sequence of chemical or metabolic reactions. sci-hub.se By introducing a labeled compound like this compound into a system, scientists can track its transformation into various intermediates and final products. The deuterium atoms act as a "tag" that can be detected by analytical techniques, most commonly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comscielo.org.mx

In complex chemical systems, such as metabolic networks or multi-step organic syntheses, elucidating the precise pathway a molecule follows can be challenging. This compound can serve as a metabolic precursor or a building block. As it is processed within the system, the deuterium label will be incorporated into downstream molecules. By isolating these molecules and analyzing them for the presence and position of deuterium, researchers can piece together the reaction pathway. alfa-chemistry.comscielo.org.mx

For example, if this compound were introduced to a cell culture, subsequent analysis of cellular metabolites could reveal which biochemical pathways utilize this amino alcohol. Mass spectrometry would show a mass shift in the metabolites that have incorporated the deuterated backbone, confirming their origin from the supplied tracer. This method is invaluable for mapping metabolic fluxes, identifying novel biosynthetic pathways, and understanding how networks respond to various stimuli. sci-hub.se

Table 2: Application of Isotopic Tracers in Pathway Analysis

Research Area Labeled Compound Used Analytical Technique Finding
Drug Metabolism Deuterated Metformin Mass Spectrometry Precisely quantified metabolic fate by distinguishing drug from its metabolites.
Biosynthesis 13C-labeled Glucose NMR Spectroscopy & Mass Spectrometry Mapped the flow of carbon through central metabolic pathways like glycolysis and the TCA cycle.
Organic Synthesis Deuterated Diethylamine Mass Spectrometry Confirmed that the amine served as the hydrogen atom donor in a hydroamination reaction. researchgate.net
Peptide Synthesis Deuterated Amino Acids Mass Spectrometry Tracked the incorporation and stability of specific amino acids into newly synthesized peptides.

This table provides examples of how isotopic labeling is used across different scientific disciplines to trace molecular pathways.

Deuterium Exchange Studies and Isotopic Label Stability Assessment

While the C-D bond is strong, under certain chemical conditions, particularly in the presence of strong acids, bases, or specific metal catalysts, the deuterium atoms can exchange with hydrogen atoms from the solvent or other molecules. thalesnano.com This process, known as hydrogen-deuterium (H/D) exchange, is a critical consideration in labeling studies. Assessing the stability of the isotopic label in a compound like this compound is essential to ensure the integrity of data from KIE or tracer studies.

Deuterium exchange studies are themselves a powerful tool for investigating molecular structure and dynamics. The rate at which a deuterium atom exchanges can provide information about its chemical environment, such as its acidity or solvent accessibility. In this compound, the deuterium atoms are on carbon atoms and are generally stable under physiological conditions. However, the hydrogen atoms on the amine (-NH2) and hydroxyl (-OH) groups are labile and will rapidly exchange with protons in a protic solvent like water.

The stability of the C-D bonds is crucial for the compound's utility as an internal standard in quantitative mass spectrometry—one of its primary commercial applications. An internal standard must not lose its label during sample preparation or analysis. Therefore, stability assessments involve incubating the labeled compound under various pH, temperature, and solvent conditions and then analyzing it to confirm that the deuterium labels remain intact. These studies validate the reliability of the tracer for quantitative and mechanistic investigations.

Table 3: Factors Influencing Deuterium Label Stability

Factor Description Impact on C-D Bond Stability Example Condition
pH Acidity or basicity of the medium. Can catalyze exchange, especially at α-carbonyl or other activated positions. Strong acid (pH < 2) or strong base (pH > 12) treatment.
Temperature Thermal energy of the system. Higher temperatures can provide the activation energy needed for exchange reactions. Prolonged heating above 80°C.
Catalysts Presence of metal or enzymatic catalysts. Certain transition metals (e.g., Palladium, Platinum) or enzymes can facilitate H/D exchange. Exposure to hydrogenation catalysts.
Solvent The medium in which the compound is dissolved. Protic solvents (e.g., water, methanol) are the source of protons for exchange. Refluxing in D2O with a catalyst.

This table outlines key factors that must be considered when assessing the stability of a deuterium label in a molecule like this compound.

Role of 2 Amino 1,3 Propanediol D4 As an Internal Standard in Quantitative Analytical Research

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. youtube.com It is considered a primary ratio method in chemical metrology, capable of yielding results with low uncertainty. nih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as 2-Amino-1,3-propanediol-d4, to a sample containing the analyte of interest (the unlabeled 2-Amino-1,3-propanediol). youtube.comepa.gov

After the addition, the SIL standard and the native analyte are homogenized to ensure isotopic equilibrium. epa.gov Because the SIL standard is chemically identical to the analyte, it experiences the same physical and chemical effects throughout the analytical procedure, including sample extraction, cleanup, derivatization, and injection into the mass spectrometer. aptochem.com Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL internal standard. epa.gov

The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is then based on the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. youtube.com This ratio is directly proportional to the concentration of the analyte in the original sample. Because the measurement relies on a ratio rather than an absolute signal intensity, it effectively cancels out variations in sample recovery and instrumental response, leading to highly accurate and reproducible results. youtube.comnih.gov

Key Advantages of IDMS with Deuterated Standards:

High Accuracy and Precision: Corrects for analyte loss during sample preparation and fluctuations in instrument performance. nih.govrsc.org

Correction for Matrix Effects: The SIL standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, correcting for these matrix-induced variations. clearsynth.comwisdomlib.org

Improved Robustness: Methods are less susceptible to minor variations in experimental conditions. aptochem.com

Method Development and Validation for Quantitative Bioanalytical Applications

The development and validation of a robust bioanalytical method are critical for the reliable quantification of drugs, metabolites, and biomarkers in biological fluids. nih.gov The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies and is a cornerstone of modern quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method development. nih.govkcasbio.com

Method Development: During method development, key parameters are optimized to ensure the reliable measurement of the analyte, such as its non-deuterated form, serinol. This involves:

Selection of Mass Transitions: Specific precursor-to-product ion transitions are selected for both the analyte (e.g., 2-Amino-1,3-propanediol) and the internal standard (this compound) in the mass spectrometer. The transitions are chosen for their specificity and signal intensity.

Chromatographic Separation: An LC method is developed to separate the analyte from other endogenous components in the biological matrix. Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure it is subjected to the same matrix effects at the same time. waters.combris.ac.uk

Sample Preparation: Extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are optimized to efficiently recover the analyte and internal standard from the matrix while removing interfering substances. texilajournal.com

Method Validation: Once developed, the method undergoes a rigorous validation process according to international guidelines to demonstrate its reliability. nih.govnih.gov Key validation parameters assessed using the deuterated internal standard include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Replicate analyses of quality control (QC) samples at different concentrations are performed to ensure the measured values are close to the true values (accuracy) and are consistent (precision). nih.gov The use of a SIL internal standard significantly improves both accuracy and precision. scispace.com

Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte. The internal standard is crucial for correcting these effects.

Recovery: The efficiency of the extraction process for the analyte, which is tracked by the internal standard.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

The table below illustrates typical validation results for an LC-MS/MS assay using a deuterated internal standard, demonstrating the high level of precision and accuracy achievable.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.06.5
Low3.02.9598.34.2
Medium50.051.5103.03.1
High150.0148.899.22.8
This table is a representative example of validation data and does not correspond to a specific study of this compound.

Compensation for Matrix Effects and Instrumental Variability using Deuterated Standards

One of the most significant advantages of using a deuterated internal standard such as this compound is its ability to compensate for matrix effects and instrumental variability, which are major challenges in LC-MS/MS bioanalysis. kcasbio.com

Matrix Effects: Matrix effects occur when co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source. waters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. kcasbio.com Because a deuterated internal standard like this compound is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. clearsynth.combris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable measurement. wisdomlib.orgresearchgate.net

Instrumental Variability: Mass spectrometry instruments can exhibit short-term and long-term fluctuations in signal response due to factors like changes in ion source cleanliness, detector sensitivity, or ambient conditions. scispace.com Furthermore, sample injection volumes can vary slightly between runs. A deuterated internal standard, which is added to every sample, standard, and quality control, is subjected to the exact same instrumental conditions as the analyte in each individual analysis. aptochem.com Therefore, any drift or variability in the instrument's performance affects both the analyte and the internal standard proportionally. The use of the analyte-to-internal standard peak area ratio effectively cancels out this variability, ensuring the robustness and reproducibility of the analytical method over time and across different batches of samples. nih.gov

Applications in High-Throughput Quantitative Research Methodologies

In modern drug discovery and development, clinical diagnostics, and metabolomics research, there is a constant demand for high-throughput analytical methods capable of processing large numbers of samples quickly and reliably. aptochem.com The use of deuterated internal standards like this compound is integral to the success of these high-throughput methodologies, particularly those employing LC-MS/MS. lcms.cz

High-throughput screening (HTS) and other rapid quantitative analyses often involve simplified and automated sample preparation procedures to increase speed. texilajournal.com These expedited processes may result in less effective removal of matrix components and greater variability in sample recovery. The inclusion of a deuterated internal standard is crucial in this context, as it compensates for the increased analytical variability, ensuring that the data quality is not compromised for the sake of speed. aptochem.com

Furthermore, the high selectivity and sensitivity of modern LC-MS/MS instruments allow for very short chromatographic run times, often just a few minutes per sample. lcms.cz This rapid analysis can lead to a higher risk of co-eluting interferences and matrix effects. Deuterated standards are essential for mitigating these issues in fast LC methods. texilajournal.com By ensuring robust and reliable quantification even with abbreviated sample preparation and chromatography, this compound and other SIL standards enable the accurate analysis of thousands of samples in a short period, facilitating large-scale pharmacokinetic studies, clinical trials, and systems biology research. kcasbio.comlcms.cz

Theoretical and Computational Studies Involving Deuterated Analogs

Molecular Modeling and Simulation of Deuterated Species

Molecular modeling and simulation are powerful tools to investigate the conformational landscape and dynamics of molecules. For 2-Amino-1,3-propanediol-d4, these methods can predict how deuterium (B1214612) substitution affects its three-dimensional structure and behavior in different environments.

For instance, a simulation of this compound in an aqueous solution would likely show altered hydrogen bonding dynamics with solvent molecules compared to its non-deuterated counterpart. The slight changes in bond lengths and angles due to deuteration can propagate to affect intermolecular interactions.

Table 1: Predicted Conformational Data for this compound from Theoretical Modeling

ParameterPredicted Value for this compoundComparison with Non-Deuterated Analog
Dihedral Angle (O1-C1-C2-N) Varies depending on conformerSlight shift in equilibrium angles expected
Dihedral Angle (N-C2-C3-O2) Varies depending on conformerMinor changes in rotational barriers
Intramolecular H-Bonding Potential for N-H···O and O-H···N bondsAltered bond strength and population

Note: The values in this table are hypothetical and represent the type of data that would be generated from molecular modeling studies.

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in precisely quantifying the effects of isotopic substitution on molecular properties. mdpi.comruc.dk These calculations can predict changes in vibrational frequencies, bond lengths, and electronic structure resulting from the replacement of hydrogen with deuterium.

For this compound, DFT calculations would focus on the vibrational modes involving the C-D bonds. The heavier deuterium atom leads to a decrease in the vibrational frequency of the C-D stretching and bending modes compared to the corresponding C-H modes in the non-deuterated molecule. This isotopic shift is a well-understood phenomenon and can be accurately predicted. A study on the related molecule 2-amino-2-methyl-1,3-propanediol (B94268) utilized DFT calculations to perform a complete vibrational assignment of its FTIR and FT-Raman spectra, a methodology directly applicable to its deuterated analog. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Correlation
C-D Symmetric Stretch ~2100-2200Observable in IR/Raman spectra
C-D Asymmetric Stretch ~2150-2250Observable in IR/Raman spectra
CH₂ Scissoring (Deuterated) Lowered compared to non-deuteratedObservable in IR/Raman spectra
N-H Stretch ~3300-3400Largely unaffected by remote deuteration
O-H Stretch ~3500-3600Largely unaffected by remote deuteration

Note: These frequencies are approximate and based on typical values for C-D bonds. Precise values would be obtained from specific DFT calculations.

Furthermore, isotopic substitution can have a small effect on the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which can be investigated through quantum chemical methods. nih.gov

Prediction and Analysis of Deuterium Distribution

The synthesis of this compound involves introducing deuterium atoms at specific positions. Theoretical and computational methods can aid in predicting the likely distribution of deuterium in a given synthetic protocol and in analyzing the final product to confirm the extent and location of deuteration.

During synthesis, kinetic isotope effects can influence the reaction pathways, potentially leading to incomplete or non-specific deuteration. Computational modeling of the reaction mechanism can help predict these effects and optimize reaction conditions to achieve the desired isotopic labeling.

Once synthesized, the distribution of deuterium in the this compound product can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Quantum chemical calculations are crucial for interpreting the resulting spectra. For example, DFT can be used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The presence of deuterium will cause characteristic changes in the NMR spectrum, such as the disappearance of proton signals at the deuterated positions and small isotopic shifts on neighboring nuclei. ruc.dk Theoretical calculations can help in the precise assignment of these spectra, confirming the d4 labeling pattern.

Table 3: Predicted Isotopic Effects on NMR Chemical Shifts for this compound

NucleusPredicted Isotope Shift (ppm)Rationale
¹³C at C1 and C3 Upfield shiftDirect deuteration effect
¹³C at C2 Smaller upfield shiftTwo-bond isotope effect
¹H on C2 Minor shiftVicinal isotope effect

Note: The magnitude of isotope shifts is generally small and requires high-resolution NMR for detection. The values presented are qualitative predictions.

Emerging Research Directions and Future Perspectives for 2 Amino 1,3 Propanediol D4 and Deuterated Analogs

Innovations in Deuterated Synthesis Methodologies

The synthesis of deuterated compounds, including 2-Amino-1,3-propanediol-d4, is moving beyond traditional methods towards more efficient, selective, and sustainable approaches. Innovations focus on improving deuterium (B1214612) incorporation levels, reducing costs, and accessing novel labeled structures. acs.orgtn-sanso.co.jp

Recent developments include a variety of advanced techniques. acs.org Photocatalytic methods, for instance, utilize visible light to drive deuteration reactions, often using heavy water (D₂O) as an inexpensive and safe deuterium source. google.com Flow synthesis is another emerging area, which can enhance reaction efficiency and production throughput compared to conventional batch methods, a significant advantage for producing deuterated compounds at scale. tn-sanso.co.jp For complex molecules like amino acids and their derivatives, organophotoredox protocols have been developed for the mild and versatile preparation of enantioenriched α-deuterated products. nih.gov Furthermore, metal-catalyzed hydrogen/deuterium (H/D) exchange reactions continue to be refined, using catalysts like ruthenium or platinum to achieve high levels of deuteration under specific conditions. mdpi.com

MethodologyDescriptionDeuterium SourceKey AdvantagesRepresentative Research Focus
Traditional H/D Exchange Often requires harsh conditions (high temperature/pressure) and strong acids or bases.D₂O, D₂ gasSimple conceptGeneral deuteration of stable compounds
Metal-Catalyzed H/D Exchange Utilizes transition metals (e.g., Ru, Pt, Pd) to facilitate H/D exchange under milder conditions. mdpi.comD₂OHigh efficiency, selectivity for specific positions. mdpi.comStereoselective deuteration of amino acids. mdpi.com
Photocatalysis Employs light energy and a photocatalyst to generate reactive species that facilitate deuteration. google.comD₂OUses clean energy (light), proceeds at ambient temperature/pressure. google.comPreparation of deuterated alcohols and amines. google.com
Flow Synthesis Continuous reaction process in a microreactor or tube, often coupled with microwave heating. tn-sanso.co.jpD₂OIncreased throughput, improved reaction efficiency, better process control. tn-sanso.co.jpScale-up production of deuterated aromatic compounds. tn-sanso.co.jp
Organophotoredox Catalysis A radical-based strategy using an organic photocatalyst for mild and selective deuterium incorporation. nih.govDeuterated reagentsHigh diastereoselectivity, chemo- and regioselectivity; good for complex molecules. nih.govAsymmetric synthesis of α-deuterated amino acids. nih.gov

Integration into Advanced Multi-Dimensional Analytical Platforms

In fields like metabolomics and proteomics, the accurate quantification of analytes in complex biological matrices is a significant challenge. acs.org Deuterated molecules such as this compound are indispensable as internal standards in mass spectrometry (MS)-based analytical methods. acs.org Their key advantage is that they are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. acs.orgacs.org

The integration of these standards is particularly crucial in advanced multi-dimensional analytical platforms, such as two-dimensional liquid chromatography (2D-LC) or multi-dimensional high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.govresearchgate.net These systems provide enhanced separation power for complex mixtures, such as physiological fluids or tissue extracts. researchgate.net In such a setup, this compound would be added to a sample at a known concentration. It would co-elute with the endogenous, non-labeled 2-amino-1,3-propanediol (B45262) (serinol), but the two would be distinguished by the mass spectrometer. This stable isotope dilution method is considered a gold standard for quantitative analysis. acs.org

A challenge in chromatography is the "chromatographic deuteration effect" (CDE), where deuterated compounds sometimes elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org Understanding and accounting for this effect is crucial for optimizing separation conditions and ensuring accurate data analysis in multi-dimensional systems. acs.org

Analytical Platform FeatureRole/Advantage of this compound
Stable Isotope Dilution (SID) Serves as an ideal internal standard for the accurate quantification of serinol. acs.org
Mass Spectrometry (MS) Easily distinguished from the non-labeled analyte due to its higher mass, enabling precise ratio measurement. acs.org
Multi-Dimensional LC/HPLC Corrects for analyte loss during complex, multi-step separation processes, improving accuracy in complex matrices. nih.govresearchgate.net
Metabolomics/Proteomics Enables reliable quantification of low-abundance analytes like serinol and its derivatives in biological systems. acs.org
Pharmacokinetic Studies Allows for precise tracking and measurement of the metabolic fate of serinol-containing compounds. symeres.com

Expanding the Scope of Mechanistic Investigations with Deuterium Labeling

Deuterium labeling is a cornerstone of mechanistic chemistry, primarily through the exploitation of the kinetic isotope effect (KIE). symeres.com The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will be slower for the deuterated compound. symeres.com

By synthesizing 2-Amino-1,3-propanediol with deuterium atoms at specific positions (e.g., this compound), researchers can probe the mechanisms of enzymes that metabolize serinol or investigate chemical reactions where it is a reactant. If the reaction rate slows upon introduction of the deuterated analog, it provides strong evidence that the C-H bond at the labeled position is broken in the rate-determining step of the reaction. researchgate.net This approach is invaluable for elucidating enzymatic pathways, understanding reaction mechanisms in organic synthesis, and studying drug metabolism. symeres.comacs.orgresearchgate.net

These mechanistic studies provide fundamental insights that can guide the development of new catalysts, enzyme inhibitors, and more stable pharmaceuticals. symeres.comacs.org

Type of Mechanistic StudyApplication of Deuterium LabelingInformation Gained
Kinetic Isotope Effect (KIE) Compare reaction rates of labeled vs. unlabeled compounds. symeres.comIdentifies bond-breaking events in the rate-determining step of a reaction. researchgate.net
Enzyme Mechanism Elucidation Use deuterated substrates like this compound with specific enzymes.Determines the specific steps in an enzyme's catalytic cycle. nih.gov
Metabolic Pathway Tracing Administer a deuterated compound and track its fate using mass spectrometry.Identifies metabolites and elucidates metabolic pathways. symeres.com
Reaction Pathway Analysis Introduce deuterated reagents or substrates in a chemical synthesis. researchgate.netDistinguishes between proposed reaction mechanisms and intermediates. researchgate.net
Structural Analysis (NMR) Use as a solvent or label to simplify complex NMR spectra.Aids in the structural characterization of biomolecules. symeres.com

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-1,3-propanediol-d4 with high isotopic purity?

Synthesis of deuterated compounds like this compound typically involves isotopic exchange or deuterium incorporation during precursor reactions. For non-deuterated analogs, catalytic hydrogenation of intermediates (e.g., 5-肟基-1,3-二噁烷) is a common method . For deuterated versions, replacing hydrogen gas (H₂) with deuterium gas (D₂) in hydrogenation steps can introduce deuterium at specific positions. Additional steps, such as solvent deuteration (e.g., using D₂O) or deuterated reagents, may enhance isotopic purity. Post-synthesis purification via recrystallization or chromatography is critical to remove non-deuterated byproducts.

Q. Key Parameters for Synthesis Optimization

ParameterTypical ConditionsImpact on Isotopic Purity
Reaction SolventDeuterated solvents (e.g., D₂O)Minimizes proton contamination
CatalystPalladium/Carbon (Pd/C) in D₂Enhances deuterium incorporation
Purification MethodColumn chromatography (silica)Removes non-deuterated impurities

Q. What analytical techniques are essential for confirming the structural integrity and isotopic purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can identify residual proton signals, while ²H NMR quantifies deuterium incorporation. Absence of proton peaks in specific regions (e.g., -OH or -NH₂ groups) confirms deuteration .
  • Mass Spectrometry (MS): High-resolution MS detects isotopic patterns. For example, a +4 mass shift in molecular ion peaks ([M+D₄]+) confirms deuterium substitution. Fragmentation patterns further validate structural integrity .
  • Isotopic Purity Assays: Isotope-ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) quantifies deuterium abundance, ensuring >98% isotopic purity for research applications .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

Deuterated compounds are sensitive to moisture and light. Recommended storage conditions include:

  • Temperature: -20°C in airtight containers to prevent deuterium exchange with atmospheric moisture .
  • Environment: Desiccated cabinets with inert gas (e.g., argon) to minimize oxidative degradation .
  • Handling: Use deuterated solvents (e.g., DMSO-d₆) in experiments to avoid proton contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in kinetic isotope effect (KIE) studies to minimize deuterium loss?

  • Solvent Selection: Use aprotic deuterated solvents (e.g., CDCl₃) to reduce deuterium exchange with protic solvents .
  • pH Control: Maintain neutral to slightly acidic conditions to stabilize amino and hydroxyl groups, preventing undesired H/D exchange .
  • Temperature Modulation: Lower reaction temperatures slow deuterium loss; however, balance with reaction kinetics to avoid prolonged exposure .

Q. Example Workflow for KIE Studies

Prepare parallel reactions with deuterated and non-deuterated analogs.

Monitor reaction progress via LC-MS to track deuterium retention.

Calculate KIE using rate constants (k_H/k_D) to assess isotopic effects .

Q. What strategies are effective in resolving discrepancies in metabolic tracing data obtained using this compound as a deuterated tracer?

  • Cross-Validation with Multiple Techniques: Combine NMR and MS data to confirm tracer incorporation in metabolic pathways. For example, ²H NMR identifies deuterium in lipid backbones, while MS validates isotopic enrichment .
  • Control Experiments: Use non-deuterated controls to distinguish biological incorporation from background noise.
  • Data Normalization: Account for natural isotopic abundance (e.g., ¹³C, ¹⁵N) using software tools like XCMS or MetaScope .

Q. How should researchers design control experiments to account for potential isotopic effects when incorporating this compound in NMR-based structural studies?

  • Solvent Matching: Use deuterated solvents (e.g., D₂O) for both deuterated and non-deuterated samples to eliminate solvent-induced shifts .
  • Internal Standards: Add a known deuterated reference compound (e.g., TMS-d₄) to calibrate chemical shifts and quantify deuterium content .
  • Dynamic Nuclear Polarization (DNP): Enhance sensitivity in low-concentration samples by polarizing deuterium nuclei, reducing signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.